Cas no 84325-23-5 (4-Methylumbelliferyl-b-D-lactoside)

4-Methylumbelliferyl-β-D-lactoside is a fluorogenic substrate widely used in enzymatic assays, particularly for detecting β-galactosidase activity. Its key advantage lies in its high sensitivity, as enzymatic hydrolysis releases the fluorescent 4-methylumbelliferone (4-MU), enabling precise quantification even at low enzyme concentrations. The compound is valued for its stability, water solubility, and compatibility with various biochemical and microbiological applications, including reporter gene assays and microbial identification. Its specificity for β-galactosidase minimizes cross-reactivity, ensuring reliable results in research and diagnostic settings. The product is commonly employed in microbiology, molecular biology, and clinical diagnostics due to its robust performance and reproducible outcomes.
4-Methylumbelliferyl-b-D-lactoside structure
84325-23-5 structure
Product name:4-Methylumbelliferyl-b-D-lactoside
CAS No:84325-23-5
MF:C22H28O13
Molecular Weight:500.449928283691
CID:721010
PubChem ID:11670553

4-Methylumbelliferyl-b-D-lactoside 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one,7-[(4-O-b-D-galactopyranosyl-b-D-glucopyranosyl)oxy]-4-methyl-
    • 4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE
    • 7-[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one (ACI)
    • 4-Methylumbelliferyl-β-D-lactoside
    • 4-Methylumbelliferyl beta -D-lactopyranoside
    • 4-Methylumbelliferyl beta-D-lactoside
    • 84325-23-5
    • 4-Methylumbelliferyl beta-D-lactopyranoside
    • DTXSID00470345
    • 7-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-4-methyl-2H-chromen-2-one
    • MFCD00083406
    • 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
    • 4-Methylumbelliferyl b-D-lactoside
    • 4-Methylumbelliferyl b-D-lactoside; 7-[(4-O-?-D-Galactopyranosyl-?-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one; 2H-1-Benzopyran-2-one, 7-[(4-O-?-D-galactopyranosyl-?-D-glucopyranosyl)oxy]-4-methyl-
    • 4-Methylumbelliferyl beta-D-lactopyranoside, beta-galactosidase substrate
    • 7-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)tetrahydro-2H-pyran-2-yloxy)-4-methyl-2H-chromen-2-one
    • SCHEMBL13096299
    • s12046
    • 4-Methylumbelliferyl-b-D-lactoside
    • インチ: 1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15+,16+,17-,18-,19-,20-,21-,22+/m1/s1
    • InChIKey: PRTGXBPFDYMIJH-KSFLKEQHSA-N
    • SMILES: CC1=CC(=O)OC2C=C(C=CC1=2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O2)[C@@H](CO)O1

計算された属性

  • 精确分子量: 500.15299094g/mol
  • 同位素质量: 500.15299094g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 氢键受体数量: 13
  • 重原子数量: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 776
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • トポロジー分子極性表面積: 205Ų
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: はくしょくけっしょう
  • 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: N/A℃
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • Refractive Index: 1.677
  • Solubility: 微溶性(1.7 g/l)(25ºC)、
  • PSA: 208.74000
  • LogP: -2.89570
  • じょうきあつ: Not available
  • Solubility: ジメチルホルムアミドに可溶

4-Methylumbelliferyl-b-D-lactoside Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M337750-2.5mg
4-Methylumbelliferyl-b-D-lactoside
84325-23-5
2.5mg
$ 52.00 2023-09-07
TRC
M337750-5mg
4-Methylumbelliferyl-b-D-lactoside
84325-23-5
5mg
$ 69.00 2023-09-07
Apollo Scientific
BIB1477-100mg
4-Methylumbelliferyl-beta-D-lactoside
84325-23-5
100mg
£250.00 2022-10-10
Apollo Scientific
BIB1477-250mg
4-Methylumbelliferyl-beta-D-lactoside
84325-23-5
250mg
£535.00 2022-10-10
SHENG KE LU SI SHENG WU JI SHU
sc-220949A-100 mg
4-Methylumbelliferyl β-D-lactopyranoside,
84325-23-5
100MG
¥8,235.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220949A-100mg
4-Methylumbelliferyl β-D-lactopyranoside,
84325-23-5
100mg
¥8235.00 2023-09-05
Aaron
AR00G32Q-100mg
4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE
84325-23-5 98%
100mg
$943.00 2025-01-24
1PlusChem
1P00G2UE-50mg
4-Methylumbelliferyl-beta-d-lactoside
84325-23-5 98
50mg
$289.00 2025-02-27
1PlusChem
1P00G2UE-10mg
4-Methylumbelliferyl-beta-d-lactoside
84325-23-5 98
10mg
$123.00 2025-02-27
TRC
M337750-25mg
4-Methylumbelliferyl-b-D-lactoside
84325-23-5
25mg
$ 253.00 2023-09-07

4-Methylumbelliferyl-b-D-lactoside 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Chloroform ,  Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
A fluorometric assay of ceramide glycanase with 4-methylumbelliferyl β-D-lactoside derivatives
Wang, Lai-Xi; et al, Glycoconjugate Journal, 1996, 13(3), 359-365

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
A fluorometric assay of ceramide glycanase with 4-methylumbelliferyl β-D-lactoside derivatives
Wang, Lai-Xi; et al, Glycoconjugate Journal, 1996, 13(3), 359-365

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Boron trifluoride etherate ;  -10 °C; -10 °C → 0 °C; overnight, 0 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  10 h, rt
Reference
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  rt
1.2 Solvents: Chloroform ;  50 - 55 °C; 16 h, 50 - 55 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Reference
Synthesis and fluorescence properties of coumarin glycosides and triazoylglycosides
Wu, Zheng; et al, Chemical Research in Chinese Universities, 2013, 29(3), 460-465

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Reference
Synthesis and fluorescence properties of coumarin glycosides and triazoylglycosides
Wu, Zheng; et al, Chemical Research in Chinese Universities, 2013, 29(3), 460-465

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  rt
2.2 Solvents: Chloroform ;  50 - 55 °C; 16 h, 50 - 55 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Reference
Synthesis and fluorescence properties of coumarin glycosides and triazoylglycosides
Wu, Zheng; et al, Chemical Research in Chinese Universities, 2013, 29(3), 460-465

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  10 h, rt
Reference
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

4-Methylumbelliferyl-b-D-lactoside Raw materials

4-Methylumbelliferyl-b-D-lactoside Preparation Products

4-Methylumbelliferyl-b-D-lactoside 関連文献

4-Methylumbelliferyl-b-D-lactosideに関する追加情報

4-Methylumbelliferyl-β-D-Lactoside (CAS No. 84325-23-5): A Versatile Substrate in Biochemical and Pharmaceutical Research

4-Methylumbelliferyl-β-D-lactoside (CAS No. 84325-23-5) is a fluorescent substrate widely used in biochemical and pharmaceutical research. This compound, also known as MU-Lac, is a derivative of 4-methylumbelliferone (4-MU) conjugated with β-D-lactose. The unique properties of 4-Methylumbelliferyl-β-D-lactoside make it an invaluable tool in the study of glycosidases, particularly β-galactosidase, which plays a crucial role in various biological processes.

The structure of 4-Methylumbelliferyl-β-D-lactoside consists of a 4-methylumbelliferone moiety linked to a β-D-lactose residue through a glycosidic bond. When cleaved by β-galactosidase, the 4-methylumbelliferone is released and exhibits strong fluorescence, making it an excellent substrate for enzyme activity assays. The fluorescence emission of 4-methylumbelliferone occurs at around 460 nm when excited at 360 nm, providing a highly sensitive and quantitative method for detecting enzyme activity.

In recent years, the use of 4-Methylumbelliferyl-β-D-lactoside has expanded beyond traditional enzyme assays to include applications in high-throughput screening (HTS) and drug discovery. The compound's sensitivity and stability make it suitable for automated assays, enabling researchers to screen large libraries of compounds for potential inhibitors or activators of β-galactosidase. This has significant implications for the development of new therapeutic agents targeting diseases associated with glycosidase dysregulation.

One notable area of research involving 4-Methylumbelliferyl-β-D-lactoside is the study of lysosomal storage disorders (LSDs). These disorders are characterized by the accumulation of undigested substrates due to deficiencies in lysosomal enzymes, including β-galactosidase. By using 4-Methylumbelliferyl-β-D-lactoside, researchers can accurately measure β-galactosidase activity in patient samples, aiding in the diagnosis and monitoring of LSDs such as Morquio syndrome and GM1 gangliosidosis.

Beyond its use in diagnostic assays, 4-Methylumbelliferyl-β-D-lactoside has also been employed in the development of gene therapy approaches for LSDs. In these studies, the compound serves as a reporter substrate to assess the efficacy of gene delivery and expression in target cells. The ability to monitor enzyme activity non-invasively using fluorescence detection methods has greatly enhanced the feasibility and precision of gene therapy research.

The versatility of 4-Methylumbelliferyl-β-D-lactoside extends to its use in cell biology and pharmacology. In cell-based assays, the compound can be used to study the intracellular trafficking and processing of glycosidases, providing insights into cellular mechanisms involved in lysosomal function. Additionally, it has been utilized to evaluate the pharmacological effects of drugs on glycosidase activity, helping to identify potential therapeutic targets and mechanisms of action.

In conclusion, 4-Methylumbelliferyl-β-D-lactoside (CAS No. 84325-23-5) is a highly valuable substrate with a wide range of applications in biochemical and pharmaceutical research. Its unique properties make it an essential tool for studying enzyme activity, diagnosing lysosomal storage disorders, developing gene therapies, and evaluating drug effects. As research continues to advance, the importance of this compound is likely to grow, contributing to significant breakthroughs in various fields of science and medicine.

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